Cas no 20455-68-9 (Benzenemethanamine,N-(phenylmethyl)-, hydrochloride (1:1))

Benzenemethanamine, N-(phenylmethyl)-, hydrochloride (1:1) is a hydrochloride salt of a substituted benzylamine, characterized by its stable crystalline form and high purity. This compound is commonly utilized in organic synthesis and pharmaceutical research due to its role as a versatile intermediate. Its hydrochloride salt form enhances solubility in polar solvents, facilitating reactions in aqueous or mixed-phase systems. The product is rigorously tested to meet analytical standards, ensuring consistency in batch-to-batch performance. Suitable for use in peptide coupling, alkylation, and other amine-based transformations, it offers reliable reactivity and handling stability under controlled conditions. Proper storage in a cool, dry environment is recommended to maintain integrity.
Benzenemethanamine,N-(phenylmethyl)-, hydrochloride (1:1) structure
20455-68-9 structure
Product Name:Benzenemethanamine,N-(phenylmethyl)-, hydrochloride (1:1)
CAS No:20455-68-9
MF:C14H16ClN
MW:233.736542701721
CID:255691
PubChem ID:13000629
Update Time:2025-05-23

Benzenemethanamine,N-(phenylmethyl)-, hydrochloride (1:1) Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanamine,N-(phenylmethyl)-, hydrochloride (1:1)
    • DIBENZYLAMINE HYDROCHLORIDE
    • dibenzylazanium,chloride
    • bibenzylamine hydrochloride
    • DIBENZYLAMINE HCl
    • dibenzylammonium chloride
    • EINECS 243-834-2
    • Iminodibenzyl hydrochloride
    • N,N-dibenzylamine hydrochloride
    • N,N-dibenzylammonium chloride
    • N-Benzyl-1-phenylmethanamine Hydrochloride
    • DIBENZYLAMINEHYDROCHLORIDE
    • SCHEMBL1862144
    • NS00084214
    • DTXSID10942629
    • 668U27NZZ8
    • Noradrenaline impurity F
    • SB81286
    • SR-01000391234-1
    • N-Benzyl-1-phenylmethanamine--hydrogen chloride (1/1)
    • N-benzyl-1-phenylmethanamine;hydrochloride
    • AKOS003071627
    • BENZENEMETHANAMINE, N-(PHENYLMETHYL)-, HYDROCHLORIDE (1:1)
    • SR-01000391234
    • MFCD00035099
    • FT-0740265
    • QEUMNQFVAMSSNS-UHFFFAOYSA-N
    • 20455-68-9
    • dibenzylamin hydrochloride
    • Inchi: 1S/C14H15N.ClH/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14;/h1-10,15H,11-12H2;1H
    • InChI Key: QEUMNQFVAMSSNS-UHFFFAOYSA-N
    • SMILES: Cl.N(CC1C=CC=CC=1)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 233.09700
  • Monoisotopic Mass: 233.0971272g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 137
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12Ų

Experimental Properties

  • Melting Point: 260-262°C
  • PSA: 12.03000
  • LogP: 4.16930

Benzenemethanamine,N-(phenylmethyl)-, hydrochloride (1:1) Security Information

Benzenemethanamine,N-(phenylmethyl)-, hydrochloride (1:1) Customs Data

  • HS CODE:2923900090
  • Customs Data:

    China Customs Code:

    2923900090

    Overview:

    2923900090 Other quaternary ammonium salts and quaternary ammonium bases.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2923900090 other quaternary ammonium salts and hydroxides.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

Benzenemethanamine,N-(phenylmethyl)-, hydrochloride (1:1) Pricemore >>

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abcr
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Ambeed
A468988-5g
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Benzenemethanamine,N-(phenylmethyl)-, hydrochloride (1:1) Related Literature

Additional information on Benzenemethanamine,N-(phenylmethyl)-, hydrochloride (1:1)

Benzenemethanamine,N-(phenylmethyl)-, hydrochloride (1:1) and its Applications in Modern Chemical Biology

Benzenemethanamine,N-(phenylmethyl)-, hydrochloride (1:1), commonly known as phenylethylamine hydrochloride, is a significant compound in the field of chemical biology and pharmaceutical research. This compound, with the CAS number 20455-68-9, has garnered considerable attention due to its versatile applications and structural properties. Phenylethylamine hydrochloride is an amine derivative of benzene, featuring a phenylmethyl group and a hydrochloride salt form, which enhances its solubility and stability in various biochemical assays.

The structural integrity of Benzenemethanamine,N-(phenylmethyl)-, hydrochloride (1:1) makes it a valuable intermediate in the synthesis of more complex molecules. Its aromatic ring and amine functionality provide a robust framework for further chemical modifications, enabling the development of novel pharmacophores. In recent years, researchers have leveraged this compound to explore its potential in drug discovery, particularly in the identification of bioactive molecules that can modulate neurological and cardiovascular functions.

One of the most compelling aspects of Benzenemethanamine,N-(phenylmethyl)-, hydrochloride (1:1) is its role in the study of neurotransmitter pathways. Phenylethylamine is a precursor to several important neurotransmitters, including dopamine and norepinephrine, which are crucial for regulating mood, motivation, and cognitive processes. The hydrochloride salt form enhances its bioavailability, making it an attractive candidate for preclinical studies aimed at understanding the mechanisms underlying neurological disorders.

Recent advancements in chemical biology have highlighted the significance of Benzenemethanamine,N-(phenylmethyl)-, hydrochloride (1:1) in the development of targeted therapies. For instance, researchers have utilized this compound to design small-molecule inhibitors that interact with specific enzymes involved in cancer progression. The phenylmethyl group serves as a key recognition site for binding to target proteins, while the amine moiety allows for further functionalization to optimize binding affinity and selectivity.

In addition to its applications in drug discovery, Benzenemethanamine,N-(phenylmethyl)-, hydrochloride (1:1) has been employed in biochemical assays to study enzyme kinetics and protein-ligand interactions. Its well-characterized structure allows for precise control over experimental conditions, enabling researchers to elucidate the mechanisms of various biological processes. This has been particularly useful in understanding how small molecules can modulate enzyme activity and influence cellular signaling pathways.

The synthesis of Benzenemethanamine,N-(phenylmethyl)-, hydrochloride (1:1) involves well-established organic chemistry techniques, including reductive amination and salt formation. These methods ensure high yields and purity, making it a reliable starting material for further derivatization. The compound's stability under various storage conditions further enhances its utility in both academic and industrial settings.

The growing interest in natural product-inspired drug design has also led to investigations involving derivatives of Benzenemethanamine,N-(phenylmethyl)-, hydrochloride (1:1). By incorporating elements from bioactive natural products into synthetic molecules, researchers aim to develop drugs with improved efficacy and reduced side effects. The phenylmethyl group's ability to mimic structural motifs found in natural products makes it a valuable building block in this context.

The role of computational chemistry in optimizing the properties of Benzenemethanamine,N-(phenylmethyl)-, hydrochloride (1:1) cannot be overstated. Advanced computational methods allow researchers to predict binding affinities, optimize molecular structures, and simulate biological interactions with high accuracy. These tools have accelerated the drug discovery process by enabling virtual screening of large libraries of compounds before experimental validation.

In conclusion, Benzenemethanamine,N-(phenylmethyl)-, hydrochloride (1:1), with its CAS number 20455-68-9, represents a cornerstone in modern chemical biology and pharmaceutical research. Its structural versatility, bioactivity profile, and synthetic accessibility make it an indispensable tool for exploring new therapeutic agents. As research continues to uncover novel applications for this compound, its significance is expected to grow even further.

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